Product packaging for [methyl(7H-purin-6-yl)amino]acetic acid(Cat. No.:CAS No. 1000933-27-6)

[methyl(7H-purin-6-yl)amino]acetic acid

Cat. No.: B3196767
CAS No.: 1000933-27-6
M. Wt: 207.19 g/mol
InChI Key: ZSGVBHCWQGRFDO-UHFFFAOYSA-N
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Description

Overview of Purine (B94841) Analogues and their Biological Significance in Chemical Biology

Purines, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are fundamental to all life. wikipedia.orgutah.edu The two primary purine bases, adenine (B156593) and guanine, are essential building blocks of nucleic acids (DNA and RNA). utah.edu Beyond their role in genetics, purines are integral components of energy-carrying molecules like adenosine (B11128) triphosphate (ATP), signaling molecules such as cyclic AMP, and various coenzymes. utah.edu

Purine analogues are synthetic compounds that mimic the structure of natural purines. nih.gov This mimicry allows them to interact with biological systems, often by competing with their natural counterparts in metabolic pathways. nih.gov This interference with cellular processes underpins their therapeutic applications, most notably in cancer treatment where they can disrupt DNA replication in rapidly dividing cancer cells. nih.gov The biological activities of purine analogues are diverse, encompassing antimicrobial, antiviral, and anti-inflammatory properties. nih.gov

Table 1: Examples of Biologically Active Purine Analogues

AnalogueClassBiological Activity
MercaptopurineThiopurineAnticancer, Immunosuppressant
ThioguanineThiopurineAnticancer (Leukemia)
CladribineNucleoside AnalogueAnticancer (Hairy Cell Leukemia)
FludarabineNucleotide AnalogueAnticancer (Leukemia)

Contextualizing [methyl(7H-purin-6-yl)amino]acetic acid within the Class of Purine-Amino Acid Conjugates

This compound belongs to the class of purine-amino acid conjugates. Specifically, it is a derivative of a purine (adenine) where a methylamino acetic acid group is attached at the 6-position of the purine ring. This structure combines the purine core, known for its diverse biological interactions, with an amino acid moiety, which can influence solubility, transport, and interaction with specific enzymes or receptors.

The synthesis of related N-(purin-6-yl)amino carboxylic acids has been achieved by reacting 6-chloropurine (B14466) with the corresponding amino acid in an aqueous solution. nih.gov This general approach provides a basis for the potential synthesis of this compound. The presence of the acetic acid group is of particular interest, as studies on other purine derivatives with an acetic acid moiety have demonstrated analgesic and anti-inflammatory properties. nih.gov

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H9N5O2
Molecular Weight207.19 g/mol
CAS Number1000933-27-6
Predicted XlogP0.2

Data sourced from PubChem and Santa Cruz Biotechnology. scbt.comuni.lu

Historical Development and Evolution of Research on Purine-Based Biomimetics

The study of purine chemistry has a rich history, dating back to the late 19th and early 20th centuries with the work of Emil Fischer, who first synthesized purine in 1898. wikipedia.org The initial focus was on understanding the fundamental structures of naturally occurring purines. A significant leap in the field of purine-based biomimetics came with the discovery that purine analogues could act as antimetabolites. This led to the development of the first generation of purine-based drugs in the mid-20th century.

The evolution of research has been driven by an increasing understanding of the molecular mechanisms of life. The "RNA world" hypothesis, which posits that RNA was the primary form of genetic material and catalysis in early life, has spurred interest in the prebiotic synthesis of purines and their derivatives. nih.gov Research has shown that amino acids can conjugate with purine bases, and these conjugates are found in transfer RNAs (tRNAs), suggesting they may be molecular fossils from an early stage of life. nih.gov

More recently, the focus has shifted towards creating more sophisticated purine-based biomimetics. This includes the development of purine conjugates with various functional groups to target specific biological processes with higher precision. The synthesis of purine conjugates with amino acids is a key area of this research, aiming to create novel therapeutic agents with enhanced biological activity and specificity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5O2 B3196767 [methyl(7H-purin-6-yl)amino]acetic acid CAS No. 1000933-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(7H-purin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-13(2-5(14)15)8-6-7(10-3-9-6)11-4-12-8/h3-4H,2H2,1H3,(H,14,15)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGVBHCWQGRFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000933-27-6
Record name 2-[methyl(7H-purin-6-yl)amino]acetic acid
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Synthetic Methodologies for Methyl 7h Purin 6 Yl Amino Acetic Acid and Its Derivatives

Strategies for the Construction of the Purine-Amino Acid Scaffold

The primary challenge in synthesizing these conjugates lies in efficiently and selectively forming the bond between the purine (B94841) nucleus and the amino acid moiety. Two principal strategies have emerged as the most effective: nucleophilic substitution at the purine's C-6 position and peptide coupling reactions mediated by activating agents.

A prevalent and direct method for linking an amino acid to the purine core is through the nucleophilic substitution of a halogen atom at the C-6 position of the purine ring. nih.gov 6-Chloropurine (B14466) is a commonly used and commercially available starting material for this purpose. nih.govgoogle.com The amino group of an amino acid acts as a nucleophile, displacing the chlorine atom to form a C-N bond. nih.govnih.gov

This reaction is often performed under relatively straightforward conditions. For instance, the synthesis of N-(purin-6-yl)amino acids can be achieved by reacting 6-chloropurine with the desired amino acid in an aqueous solution of sodium carbonate under reflux. nih.govnih.gov This method has been successfully applied to synthesize a variety of N-(purin-6-yl)-(S)-amino acids. nih.gov The electrophilic nature of the 6-chloropurine moiety facilitates its reaction with various nucleophiles, making this a robust synthetic route. nih.gov Microwave-assisted protocols have also been developed to accelerate this transformation, offering an efficient and greener alternative. researchgate.net

Table 1: Examples of Nucleophilic Substitution for Purine-Amino Acid Synthesis

Purine Substrate Nucleophile (Amino Acid) Reaction Conditions Product Type Reference
6-Chloropurine (S)-Alanine Aq. Na₂CO₃, Reflux N-(purin-6-yl)-(S)-alanine nih.gov
6-Chloropurine (S)-Phenylalanine Aq. Na₂CO₃, Reflux N-(purin-6-yl)-(S)-phenylalanine nih.gov
6-Chloropurine ω-Amino acids Aq. Na₂CO₃, Reflux N-(purin-6-yl)amino acids nih.gov

This table is generated based on data from multiple sources to illustrate the general applicability of the nucleophilic substitution method.

Drawing from the well-established field of peptide synthesis, carbodiimides are frequently used as coupling agents to form amide bonds. wikipedia.orgthieme-connect.de In this context, they can facilitate the linkage between a purine bearing a carboxylic acid function and an amino acid, or, more commonly, couple a pre-formed N-(purin-6-yl)amino acid with another amino acid or peptide. nih.gov

The mechanism involves the activation of a carboxylic acid by the carbodiimide (B86325) (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate then reacts with an amine to yield the desired amide bond and a urea (B33335) byproduct. peptide.com However, this pathway is susceptible to side reactions. The O-acylisourea can rearrange to a stable N-acylurea, halting the reaction, or react with another molecule of carboxylic acid to form a symmetric anhydride, which is also a coupling-competent species. thieme-connect.depeptide.com

To enhance yields and, crucially, to suppress side reactions and racemization, additives are often included. wikipedia.org Reagents such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide can be added to trap the O-acylisourea intermediate, converting it into a more stable and selective activated ester, which then proceeds to react with the amine. highfine.com While effective for many peptide couplings, this method can present significant challenges regarding stereochemical control when used for chiral N-(purin-6-yl)amino acids. nih.gov

Approaches to Introducing the Methylaminoacetic Acid Moiety

The target compound, [methyl(7H-purin-6-yl)amino]acetic acid, features a specific N-methylated amino acid: sarcosine (B1681465) (N-methylglycine). There are two primary synthetic routes to introduce this moiety.

Direct Conjugation of Sarcosine: The most straightforward approach involves using sarcosine as the amino acid component in the scaffold-building reactions described above. For instance, sarcosine can be reacted directly with 6-chloropurine via nucleophilic substitution to yield the final product. Since sarcosine is achiral, the stereochemical concerns that plague other amino acids are not a factor in this specific synthesis.

Post-Conjugation N-Methylation: An alternative strategy involves first conjugating a primary amino acid (like glycine) to the purine core and then introducing the methyl group onto the nitrogen atom. Methods for the N-methylation of amino acids and peptides are well-documented. monash.edu A common strategy is the Biron-Kessler method, which involves protecting the amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, making the amide proton acidic enough for methylation with reagents like methyl iodide or dimethyl sulfate. nih.gov Subsequent removal of the o-NBS protecting group reveals the N-methylated amine. nih.gov This multi-step approach is more complex but offers a viable alternative route.

Stereochemical Considerations and Control in the Synthesis of Chiral Purine-Amino Acid Conjugates

While this compound itself is achiral, the synthesis of its chiral derivatives (e.g., where alanine (B10760859) replaces glycine) requires rigorous control of stereochemistry. nih.gov The preservation of the stereochemical integrity of the amino acid's α-carbon is essential. thieme-connect.de

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant problem in peptide and amino acid chemistry, particularly during the activation of the carboxylic acid group. highfine.comnih.gov

Research into the synthesis of N-(purin-6-yl)dipeptides has shown that the synthetic route dramatically impacts stereochemical purity. nih.gov When N-(purin-6-yl)-(S)-amino acids were coupled to another amino acid ester using a carbodiimide activating agent, the process was accompanied by significant racemization of the chiral center of the N-(purin-6-yl)-α-amino acid. nih.gov This led to a mixture of (S,S)- and (R,S)-diastereomers, in some cases in a nearly 6:4 ratio. nih.gov

The primary mechanism for this racemization is believed to be the formation of a 4,5-dihydrooxazol-5(4H)-one, or "azlactone," intermediate. thieme-connect.dehighfine.com The activated carboxyl group of the N-acyl amino acid can be attacked intramolecularly by the adjacent amide oxygen. The resulting oxazolone (B7731731) has an acidic proton at the α-carbon (the original chiral center), and its removal by a base leads to a planar, achiral aromatic intermediate. Reprotonation can occur from either face, scrambling the stereochemistry. highfine.com Studies have indicated that for N-(purin-6-yl)-α-amino acids, the imidazole (B134444) fragment of the purine does not appear to play a critical role in promoting this racemization. nih.gov

Table 2: Effect of Synthetic Route on Stereochemical Outcome

Starting Materials Coupling Method Key Reagents Stereochemical Outcome Reference
N-(purin-6-yl)-(S)-amino acids + Dimethyl (S)-glutamate Carbodiimide Coupling Carbodiimide Mixture of (S,S) and (R,S) diastereomers (approx. 6:4) nih.gov

This table is generated based on data from a comparative study to highlight the impact of synthetic methodology on stereochemical purity. nih.gov

Given the propensity for racemization with certain methods, developing stereoselective synthetic routes is crucial for producing enantiomerically pure chiral purine-amino acid conjugates.

An effective diastereoselective strategy involves reversing the order of bond formation. Instead of creating the purine-amino acid link first and then forming a peptide bond (the racemization-prone step), one can first synthesize the desired dipeptide and then attach it to the purine core. nih.gov The nucleophilic substitution of chlorine in 6-chloropurine using a pre-formed, enantiomerically pure dipeptide as the nucleophile has been shown to yield individual (S,S)-diastereomers without racemization. nih.gov This approach circumvents the problematic activation of the chiral N-(purin-6-yl)-amino acid.

Other advanced methods include palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings). These reactions can be used to synthesize enantiomerically or diastereomerically pure 4-(purin-6-yl)phenylalanines and their nucleosides by coupling protected 4-boronophenylalanines with 6-halopurines, offering a different and stable linkage. nih.govcapes.gov.br These methods provide powerful tools for creating novel purine-amino acid conjugates with high stereochemical fidelity. nih.gov

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound involves strategic modifications to the purine core and the amino acid side chain. These modifications are crucial for exploring structure-activity relationships and developing compounds with tailored properties.

Modifications to the purine ring are a primary strategy for generating structural diversity. The C-2, C-6, and C-9 positions are common targets for substitution, as they allow for the introduction of a wide range of functional groups.

A prevalent starting material for these modifications is 6-chloropurine, which readily undergoes nucleophilic substitution at the C-6 position. nih.gov For instance, reacting 6-chloropurine or its nucleoside derivatives with various nucleophiles allows for the introduction of diverse substituents. A variety of 2,6-modified purine 2′-C-methylribonucleosides have been synthesized to inhibit HCV RNA replication. nih.gov In these syntheses, a key intermediate, a 6-chloropurine nucleoside, was reacted with sodium azide (B81097) (NaN₃), methoxyamine, or hydroxylamine (B1172632) to yield 6-azido, 6-methoxyamino, and 6-hydroxylamino purine derivatives, respectively. nih.gov Furthermore, palladium-catalyzed Stille coupling reactions have been employed to introduce an ethoxyvinyl group at the C-6 position. nih.gov Other modifications at C-6 include the introduction of a diethylphosphonate group by reacting a 6-chloropurine nucleoside with triethyl phosphite. nih.gov

The C-9 position of the purine ring is another frequent site for modification. The synthesis of N(9)-substituted purine conjugates has been achieved to potentially improve solubility and biological activity profiles. nih.gov A common approach involves the alkylation of the N-9 nitrogen. For example, a 2-hydroxyethoxymethyl fragment was introduced at the N(9) position by reacting an amine intermediate with 9-[(2-acetoxyethoxy)methyl]-6-chloropurine. nih.gov Similarly, novel 6-cyano-9-(aryl)-9H-purine derivatives have been synthesized, demonstrating the introduction of aryl groups at the N-9 position. researchgate.net

The synthesis of carbocyclic nucleoside analogues also provides a route to modified purines, where the purine base is constructed onto a pre-existing scaffold. researchgate.net This linear synthesis approach can yield 6-chloro-9H-purine derivatives that can be subsequently converted into 6-amino- and 6-(cyclopropylamino)purine compounds through aminolysis. researchgate.net

The table below summarizes various modifications at different positions of the purine core.

PositionReagent/Reaction TypeResulting SubstituentReference
C-6Sodium Azide (NaN₃)Azido (-N₃) nih.gov
C-6MethoxyamineMethoxyamino (-NH-OCH₃) nih.gov
C-6Triethyl PhosphiteDiethylphosphonate nih.gov
C-6Tributyl(1-ethoxyvinyl)stannane (Stille Coupling)Ethoxyvinyl nih.gov
C-6AminolysisAmino (-NH₂), Cyclopropylamino researchgate.net
C-99-[(2-acetoxyethoxy)methyl]-6-chloropurine(2-Hydroxyethoxy)methyl nih.gov
C-9Aromatic AminesAryl group researchgate.net

Altering the amino acid component and the length of the linker connecting it to the purine core is another key strategy for generating analogues. This approach allows for fine-tuning the spatial orientation and physicochemical properties of the resulting molecule.

A common method involves the reaction of 6-chloropurine with various ω-amino acids, which serves to introduce linkers of different lengths. nih.gov For example, N-(purin-6-yl)amino acids with varying polymethylene chain lengths (–NH(CH₂)nCO–) have been synthesized by reacting 6-chloropurine with the corresponding ω-amino acids, such as 3-aminopropanoic acid, 4-aminobutanoic acid, and 6-aminohexanoic acid, in an aqueous sodium carbonate solution. nih.gov This strategy directly impacts the distance between the purine moiety and the terminal carboxylic acid group.

In addition to varying the linker, the amino acid side chain itself can be modified. Natural amino acids like alanine, leucine, valine, glycine, methionine, and proline have been conjugated to core structures to create diverse derivatives. mdpi.com The synthesis of these conjugates often involves standard peptide coupling reactions. This variance in the amino acid component introduces different steric and electronic features into the final molecule. The synthesis of polypeptides with modified side chains, such as γ-propargyl-l-glutamate, further illustrates the principle of modifying the amino acid portion prior to or during its incorporation. acs.org

The table below illustrates examples of different linkers and amino acid side chains used in the synthesis of purine conjugates.

Linker TypeLinker StructureAmino Acid ExampleReference
Omega-Amino Acid-NH(CH₂)₂COOH3-Aminopropanoic acid nih.gov
Omega-Amino Acid-NH(CH₂)₃COOH4-Aminobutanoic acid nih.gov
Omega-Amino Acid-NH(CH₂)₅COOH6-Aminohexanoic acid nih.gov
Natural Amino Acid(from L-Proline)Proline side chain mdpi.com
Natural Amino Acid(from L-Alanine)Alanine side chain mdpi.com
Natural Amino Acid(from L-Leucine)Leucine side chain mdpi.com

Esterification and amidation are fundamental reactions for creating derivatives of the carboxylic acid terminus of this compound and its homologues. These reactions are used to synthesize esters and amides, which can alter the compound's polarity, solubility, and interaction with biological targets.

A convenient and efficient method for the esterification of amino acids involves the use of methanol (B129727) in the presence of trimethylchlorosilane (TMSCl). nih.gov This one-pot reaction proceeds at room temperature and provides the corresponding amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov This method is applicable to a wide range of natural, aromatic, and aliphatic amino acids. nih.gov

Amidation and esterification reactions are also commonly carried out using coupling agents. For instance, N-Boc protected amino acids have been coupled to hydroxyl groups on a core molecule using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. mdpi.com The resulting ester linkage is formed under mild conditions. Subsequent removal of the Boc protecting group yields the final amine derivative. mdpi.com Similarly, amides can be formed by reacting an acid chloride with an amine. The synthesis of a diamide (B1670390) has been reported from the reaction of sebacoyl dichloride with an amine in the presence of N,N-diethylaniline as an HCl scavenger. nih.gov The reverse reaction, the hydrolysis of esters back to carboxylic acids, is typically achieved by treatment with a base such as sodium hydroxide (B78521) (NaOH). nih.gov

Reaction TypeReagentsProduct TypeReference
EsterificationMethanol, Trimethylchlorosilane (TMSCl)Methyl Ester Hydrochloride nih.gov
EsterificationN-Boc-Amino Acid, EDC, DMAPEster (from alcohol) mdpi.com
AmidationAcid Chloride, Amine, N,N-diethylanilineAmide nih.gov
HydrolysisSodium Hydroxide (NaOH), EthanolCarboxylic Acid (from ester) nih.gov

Characterization of Synthetic Intermediates and Final Products

The unambiguous identification and purity assessment of synthesized compounds are critical. A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation of intermediates and final products and to confirm their purity.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural characterization of purine derivatives. nih.gov

IR Spectroscopy provides information about the functional groups present in a molecule. The technique is used to confirm the presence of key structural features, such as C=O (carbonyl), N-H, and C-N bonds, which are characteristic of these compounds. nih.govresearchgate.net

NMR Spectroscopy , including ¹H NMR and ¹³C NMR, offers detailed insights into the molecular structure.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR spectra reveal the number of different types of carbon atoms in the molecule. For example, in the characterization of an amino acid conjugate, the appearance of a carbonyl carbon signal around δC 173 ppm in the ¹³C-NMR spectrum confirms the formation of an ester bond. mdpi.com Furthermore, shifts in the positions of carbon signals from the parent molecule (e.g., a downfield shift of a carbon adjacent to the substitution site) can confirm the location of the newly introduced group. mdpi.com Synthesized compounds are routinely characterized by ¹H- and ¹³C-NMR to verify their proposed structures. nih.gov

Chromatographic methods are essential for monitoring reaction progress, purifying products, and assessing the purity and enantiomeric excess of chiral compounds.

Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both purification and analysis. For chiral molecules, specialized chiral HPLC methods are employed to separate and quantify enantiomers or diastereomers.

Chiral Stationary Phases (CSPs): The separation of enantiomers is often achieved using columns with a chiral stationary phase. Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IB), are effective for resolving enantiomers. nih.gov These separations can be performed under reversed-phase (RP) conditions using mobile phases typically consisting of acetonitrile, methanol, and an aqueous buffer like ammonium (B1175870) acetate. nih.gov

Direct vs. Indirect Methods: Enantiomers can be resolved directly on a CSP or indirectly after derivatization with a chiral derivatizing agent (CDA). nih.govsigmaaldrich.com Direct analysis of underivatized amino acids is possible on macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T). sigmaaldrich.com Indirect methods involve reacting the analyte with a CDA such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) to form diastereomers, which can then be separated on a standard reversed-phase column. nih.gov

Detection: The separated compounds are typically detected using a UV detector at a specific wavelength (e.g., 254 nm or 340 nm depending on the derivative). nih.govnih.gov The data obtained from chiral HPLC analysis allows for the determination of enantiomeric purity or enantiomeric excess (ee). researchgate.net

The table below outlines common chromatographic conditions for the analysis of purine-amino acid conjugates and their precursors.

TechniqueStationary PhaseMobile Phase ExamplePurposeReference
Chiral HPLC (RP)Chiralpak® IBAcetonitrile/Methanol/Ammonium Acetate BufferEnantioseparation nih.gov
Chiral HPLC (RP)Astec CHIROBIOTIC TWater/Methanol/Formic AcidDirect Enantioseparation of Amino Acids sigmaaldrich.com
HPLC-MS (RP)C18 columnAcetonitrile/Methanol/Acetic AcidDiastereomeric separation after derivatization nih.gov
TLCSilica Geln-hexane/ethyl acetateReaction Monitoring mdpi.com

Molecular and Cellular Biological Activities of Methyl 7h Purin 6 Yl Amino Acetic Acid Analogues

Investigation of Antimycobacterial Activity

A significant area of study for purine (B94841) analogues has been their effectiveness against Mycobacterium species, the causative agents of tuberculosis.

Efficacy Against Mycobacterium tuberculosis Strains (e.g., H37Rv, MDR-TB)

Derivatives of 6-substituted purines have demonstrated notable inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov Initial screenings of diverse purine libraries identified several 6-oxo and 6-thio purine analogues with moderate to good efficacy against the Mtb H37Rv strain. nih.govnih.gov Research has shown that substitution at the N9-position of the purine ring can enhance antimycobacterial activity. nih.govnih.gov For example, the synthesis of N9-substituted analogues from active 6-oxopurine compounds resulted in derivatives with significant inhibitory potential. nih.gov Some of these compounds have also shown activity against multidrug-resistant (MDR-TB) strains of Mtb. nih.gov

The antimycobacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria.

Table 1: Antimycobacterial Activity of Selected Purine Analogues Against M. tuberculosis H37Rv

Compound Type Substitution MIC (µg/mL) Reference
6-Oxopurine Analogue N9-Substitution Moderate to Good nih.gov
6-Thiopurine Analogue N9-Substitution Moderate to Good nih.govnih.gov
2-Amino Purine Analogue Various Moderate nih.gov
2-Chloro Purine Analogue Various Moderate nih.gov

Selective Activity Profile Against Mycobacteria Versus Other Bacterial Strains

A crucial aspect of developing new antibiotics is ensuring they are selective for the target pathogen, minimizing effects on other bacteria and host cells. Some purine analogues have shown a degree of selective activity against mycobacteria. For instance, 2-methyladenosine (B93211) has demonstrated selective action against Mtb, suggesting that there are exploitable differences between the substrate preferences of mycobacterial and human adenosine (B11128) kinases. nih.gov This selectivity is vital for reducing potential side effects and the development of broad-spectrum resistance. While many purine derivatives are being explored, the focus often remains on their efficacy against Mtb and related species like M. avium, with less emphasis on broad antibacterial screening against other bacterial genera in these specific studies. nih.gov

Evaluation of Antiviral Potential

The structural similarity of purine analogues to endogenous nucleosides makes them prime candidates for investigation as antiviral agents, as they can interfere with viral replication processes.

Activity Against Herpes Simplex Virus (HSV-1), Including Acyclovir-Resistant Strains

Analogues of purines have been investigated for their ability to combat Herpes Simplex Virus type 1 (HSV-1), a prevalent human pathogen. frontiersin.org Acyclovir (B1169) (ACV) is a standard treatment, but its widespread use has led to the emergence of resistant viral strains, often due to mutations in the viral thymidine (B127349) kinase (TK) or DNA polymerase. nih.govnih.govfrontiersin.org This has driven the search for new compounds with different mechanisms of action.

Research into N-[ω-(purin-6-yl)aminoalkanoyl] derivatives has identified compounds with anti-HSV-1 activity. frontiersin.org The chirality of these molecules was found to be a key factor in their effectiveness. frontiersin.org For example, the (S)-enantiomer of one such derivative showed an inhibitory concentration (IC50) of 4.6 µM, which was nearly four times more potent than its (R)-enantiomer (IC50 of 18 µM). frontiersin.org Some natural products and their derivatives, like oleanolic acid, have also shown strong antiviral activity against both ACV-sensitive and ACV-resistant HSV-1 strains. frontiersin.org These compounds may work by mechanisms that are different from ACV, such as targeting the viral helicase-primase complex component UL8, making them effective against resistant variants. frontiersin.org

Moderate Activity Against Influenza A Virus (e.g., H1N1)

Several purine derivatives have been evaluated for their potential to inhibit influenza A viruses, including the H1N1 subtype. nih.govnih.gov In one study, a series of 6-methyl-7-substituted-7-deaza purine nucleoside analogues were synthesized and tested against H1N1 and H3N2 strains. nih.gov Among these, certain compounds demonstrated potent anti-influenza A activity, with IC50 values in the low micromolar range. nih.gov For instance, compound 5z in this study showed an IC50 of 3.95 µM against H1N1. nih.gov Another study on piperidine-substituted purines found that one derivative, FZJ05, displayed significant potency against influenza A/H1N1 (strain A/PR/8/34), with an EC50 value much lower than that of the established antiviral drug ribavirin. nih.gov

Table 2: Anti-Influenza A (H1N1) Activity of Selected Purine Analogues

Compound Class Specific Analogue IC50 / EC50 (µM) Reference
6-methyl-7-deaza purine nucleoside Compound 5x 5.88 nih.gov
6-methyl-7-deaza purine nucleoside Compound 5z 3.95 nih.gov
Piperidine-substituted purine FZJ05 Significantly potent nih.gov

Antiproliferative and Anti-Cancer Activity in Cell Culture Models

The role of purines in cellular metabolism and nucleic acid synthesis makes their analogues promising candidates for anticancer drug development. researchgate.netnih.gov Numerous studies have evaluated the cytotoxic and antiproliferative effects of these compounds against various cancer cell lines.

A series of 6,9-disubstituted purine analogues featuring a 4-substituted piperazine (B1678402) at the C-6 position were synthesized and screened for their in vitro anticancer activity. researchgate.net These compounds showed promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines, with IC50 values ranging from 0.05 to 21.8 µM. researchgate.net Two specific analogues, one with a 4-trifluoromethylphenyl)piperazine (compound 12) and another with a 3,4-dichlorophenyl)piperazine (compound 25), displayed particularly significant cytotoxicity, with IC50 values less than 0.1–0.13 µM against Huh7 and HepG2 liver cancer cells. researchgate.net

Other research has focused on N-[ω-(purin-6-yl)aminoalkanoyl] derivatives, which have demonstrated high cytotoxic activity against cell lines such as murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). nih.gov The presence of both the purine and a difluorobenzoxazine fragment connected by a linker of a specific length was found to be crucial for this activity. nih.gov Similarly, a study on 2,6,9-trisubstituted purine derivatives found that an arylpiperazinyl system at position 6 of the purine ring was beneficial for cytotoxic activity. semanticscholar.org One compound from this series, compound 7h, was found to be a potent agent against several cancer cell lines, including NCI-H460 lung cancer cells, with an IC50 of 1.3 µM. semanticscholar.org

Table 3: Antiproliferative Activity of Selected Purine Analogues Against Cancer Cell Lines

Compound Class Cell Line IC50 (µM) Reference
6-(4-(4-trifluoromethylphenyl)piperazino)purine Huh7 (Liver) 0.08–0.13 researchgate.net
6-(4-(3,4-dichlorophenyl)piperazino)purine Huh7 (Liver) < 0.1–0.13 researchgate.net
N-[ω-(purin-6-yl)aminoalkanoyl] derivative COLO201 (Colorectal) < 1 nih.gov
N-[ω-(purin-6-yl)aminoalkanoyl] derivative 4T1 (Murine Mammary) < 1 nih.gov
2,6,9-Trisubstituted purine (Compound 7h) NCI-H460 (Lung) 1.3 semanticscholar.org

Other Reported Biological Activities of Related Purine Derivatives

The structural scaffold of purine is a versatile template in medicinal chemistry, leading to the development of numerous derivatives with a wide array of biological activities. Beyond their well-known roles as components of nucleic acids and energy currency, purine analogues have been extensively investigated for their therapeutic potential in various physiological and pathological processes. Research has particularly focused on their ability to modulate the immune system and to confer protection to the nervous system.

Purine analogues are a significant class of compounds that can influence the immune system, with some acting as immunosuppressants and others as immunomodulators. nih.gov These molecules often function by mimicking endogenous purines, thereby interfering with metabolic pathways essential for the proliferation and function of immune cells. wikipedia.org

Thiopurines, such as azathioprine, mercaptopurine, and thioguanine, are well-established immunomodulatory agents. nih.gov Azathioprine, a prodrug, is cleaved non-enzymatically to mercaptopurine, which in turn inhibits DNA synthesis. wikipedia.org This action prevents the clonal expansion of lymphocytes during the induction phase of the immune response, thereby affecting both cellular and humoral immunity. wikipedia.org Consequently, these agents are utilized in managing autoimmune conditions like Crohn's disease and lupus nephritis, and in preventing organ transplant rejection. nih.gov

Other purine nucleoside analogs, including fludarabine, cladribine, and pentostatin, also exhibit potent immunosuppressive effects. nih.govresearchgate.net Fludarabine, for instance, is known for its profound immunosuppressive activity and is used in preparative regimens for hematopoietic cell transplantation. nih.gov Research has also been directed towards synthesizing novel purine derivatives with potential immunomodulatory activity. For example, series of N9-alkylated hypoxanthine (B114508) and adenine (B156593) derivatives have been synthesized and evaluated for their immunomodulatory potential. researchgate.netnih.gov

The immunomodulatory effects of purine derivatives are not limited to inhibiting immune cell proliferation. Some compounds modulate inflammatory pathways. For instance, certain purine-2,6-dione (B11924001) derivatives have been shown to possess anti-inflammatory properties by inhibiting phosphodiesterases (PDEs), which leads to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent suppression of inflammation. irjms.com Similarly, endogenous purine-related compounds can dampen inflammation by inhibiting immune cell activity and suppressing the expression of pro-inflammatory cytokines like IL-8, IL-1α, and TNFα in keratinocytes. grantome.com Extracellular purines, such as adenosine triphosphate (ATP) and its derivatives, also play a crucial role in regulating both pro- and anti-inflammatory processes. nih.gov Recent studies have highlighted that certain adenosine analogs can exert immunomodulatory effects by acting as antagonists for the A2A adenosine receptor, which contributes to their antiviral activity. embopress.org

Table 1: Research Findings on Immunomodulatory Activities of Related Purine Derivatives

Purine Derivative ClassSpecific Compound(s)Reported Immunomodulatory ActivityKey Research Findings
Thiopurines Azathioprine, Mercaptopurine, ThioguanineImmunosuppression, ImmunomodulationInhibit DNA synthesis, preventing lymphocyte proliferation. wikipedia.org Used in autoimmune diseases and transplant rejection. nih.gov
Nucleoside Analogues Fludarabine, Cladribine, PentostatinImmunosuppressionFludarabine has profound immunosuppressive activity used in hematopoietic cell transplantation. nih.gov
Adenosine Analogues Remdesivir metabolite GS-441524ImmunomodulationActs as an antagonist of the A2A adenosine receptor, contributing to antiviral effects. embopress.org
Purine-2,6-dione Derivatives PentoxifyllineAnti-inflammatoryInhibit phosphodiesterases (PDEs), leading to increased cAMP and suppression of inflammation. irjms.com
N9-alkylated Purines N9-alkylated hypoxanthine and adenine derivativesImmunomodulationSynthesized and evaluated for potential immunomodulatory effects on monocytes. researchgate.netnih.gov
Endogenous Purines Adenosine, ATPPro- and Anti-inflammatoryRegulate immune responses and cytokine expression. grantome.comnih.gov

A growing body of evidence suggests that purine derivatives play a significant role in neuroprotection and neuromodulation. nih.gov These compounds can influence neuronal survival, synaptic plasticity, and protect against various insults, including oxidative stress and excitotoxicity.

Guanine-based purines, particularly the nucleoside guanosine (B1672433), have demonstrated notable neuroprotective effects in various experimental models. nih.gov Research indicates that guanosine can ameliorate neuronal damage in conditions such as stroke and neurodegenerative disorders. nih.gov The neuroprotective mechanisms of guanosine are multifaceted; they include the modulation of the glutamatergic system by increasing the uptake of the excitatory neurotransmitter glutamate, thereby reducing its potential for excitotoxicity. nih.govnih.gov Guanosine also interacts with the adenosinergic system and may exert some of its effects through adenosine receptors. nih.gov Furthermore, it has been linked to the upregulation of antioxidant defenses, such as the enzyme heme oxygenase-1. nih.gov

Uric acid, the final product of purine metabolism in humans, has also been identified as a potent antioxidant. nih.gov Epidemiological studies suggest that higher levels of uric acid may be associated with a reduced risk of developing Parkinson's disease, pointing to its potential as an endogenous neuroprotective agent for dopaminergic neurons. uni-luebeck.de Its protective effects are thought to stem from its ability to scavenge reactive oxygen species. uni-luebeck.de

Inosine, another purine nucleoside, has been shown to possess anti-inflammatory and neuroprotective properties. nih.gov It has been investigated for its potential to promote functional recovery after central nervous system injuries. nih.gov

The methylxanthine purine derivative, caffeine, is widely consumed and known for its stimulant effects. Research has also explored its neuroprotective potential, with some studies suggesting a reduced risk for Parkinson's disease with regular consumption. wikipedia.org While a protective effect against Alzheimer's disease has also been proposed, the evidence remains inconclusive. wikipedia.org

Conversely, it is important to note that some synthetic purine analogs, such as fludarabine, cladribine, and pentostatin, can exhibit neurotoxicity, particularly at high doses, which underscores the complex relationship between purine structure and neurological effects. nih.gov The development of novel purine derivatives continues to be an active area of research, with some new compounds being designed as modulators of specific neuronal targets, such as GABAA receptors, for potential antiepileptic therapies. acs.org

Table 2: Research Findings on Neuroprotective Activities of Related Purine Derivatives

Purine DerivativeReported Neuroprotective ActivityProposed Mechanism of ActionResearch Context
Guanosine Neuroprotection, Neurotrophic effectsModulation of glutamatergic system, interaction with adenosine receptors, antioxidant effects. nih.govnih.govStudied in models of stroke, spinal cord injury, and neurodegenerative disorders. nih.gov
Uric Acid Antioxidant, NeuroprotectionScavenges reactive oxygen species. uni-luebeck.deInvestigated for its protective role in Parkinson's disease. uni-luebeck.de
Inosine Neuroprotection, Anti-inflammatoryPromotes functional recovery. nih.govStudied in models of traumatic brain injury. nih.gov
Caffeine Potential NeuroprotectionAdenosine receptor antagonism. wikipedia.orgInvestigated in relation to Parkinson's and Alzheimer's disease. wikipedia.org
Synthetic Purine Analogues (e.g., Fludarabine) Neurotoxicity at high dosesNot fully elucidated, but involves neuronal damage. nih.govObserved as a side effect in cancer chemotherapy. nih.gov
Novel Purine Derivatives Neuromodulation, AntiepilepticPositive allosteric modulation of GABAA receptors. acs.orgPreclinical development for epilepsy. acs.org

Mechanisms of Action and Molecular Interactions

Identification of Specific Molecular Targets and Pathways

The efficacy of these purine-based compounds is rooted in their ability to interact with specific biological targets and disrupt pathways essential for the survival of pathogens or the proliferation of cancer cells.

While the precise enzymatic target of [methyl(7H-purin-6-yl)amino]acetic acid in mycobacteria is not definitively established in the literature, its structural class, N-(purin-6-yl)amino acids, has demonstrated significant antimycobacterial activity. nih.gov Studies on novel N-(purin-6-yl)dipeptides, which are derived from N-(purin-6-yl)glycine (a parent structure of the titular compound), have shown potent activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. nih.govnih.gov This suggests that these compounds inhibit enzymes crucial for the bacterium's viability. nih.gov

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a well-established and critical enzyme for mycobacterial cell wall synthesis and a prime target for novel anti-tuberculosis drugs. nih.govmdpi.com Numerous inhibitors targeting DprE1 are currently in development, some of which are in clinical trials. mdpi.com While direct inhibition of DprE1 by this compound has not been explicitly reported, the potent antimycobacterial effects of its close analogues make essential enzymes involved in cell wall biosynthesis, such as DprE1, plausible, albeit unconfirmed, targets. nih.govmdpi.com

Purinergic receptors are a class of plasma membrane molecules activated by purines like adenosine (B11128) and ATP, playing significant roles in a vast array of cellular functions. wikipedia.orgresearchgate.net Given the structural similarity of the 7H-purine core of this compound to endogenous ligands like adenosine, there is a theoretical potential for these compounds to interact with purinergic receptors (P1, P2X, P2Y). wikipedia.orgresearchgate.net

These receptors are involved in modulating processes such as neural activity, inflammation, and vascular reactivity. wikipedia.org For example, P2Y receptors can influence the function of neurotransmitter transporters, including glycine transporters, through complex signaling cascades. nih.gov However, specific studies detailing the binding affinity or functional modulation of any purinergic receptor subtype by this compound are not available in the current body of scientific literature. Therefore, its role as a purinergic ligand remains speculative and requires experimental validation.

Derivatives of N-(purin-6-yl)amino acids have demonstrated significant cytotoxic activity against various cancer cell lines, indicating a profound effect on cell proliferation. nih.gov Purine (B94841) analogues are known to interfere with nucleic acid metabolism, a critical process for dividing cells. researchgate.net They can inhibit key enzymes such as DNA primase, DNA ligase, and DNA polymerases, ultimately disrupting DNA synthesis and repair mechanisms. researchgate.net

A study on N-[ω-(purin-6-yl)aminoalkanoyl] derivatives, a class of compounds structurally related to this compound, confirmed their role as inhibitors of DNA biosynthesis. nih.gov The cytotoxic effects of these compounds were evaluated across a panel of human tumor cell lines, with notable activity observed against several types of cancer. The presence of both the purine fragment and a linker of a specific length was found to be crucial for this cytotoxic activity. nih.gov

Table 1: Cytotoxic Activity of N-(Purin-6-yl)amino Acid Derivatives Against Human Tumor Cell Lines nih.gov
CompoundCell LineCancer TypeIC50 (µM)
Derivative 14T1Murine Mammary Carcinoma< 30
Derivative 1COLO201Human Colorectal Adenocarcinoma< 30
Derivative 1SNU-1Human Gastric Carcinoma< 30
Derivative 1HepG2Human Hepatocellular Carcinoma< 30
Derivative 2 (N-(Purin-6-yl)-11-aminoundecanoic Acid)JurkatHuman T-cell LeukemiaData not specified
Derivative 3 (N-(Purin-6-yl)-12-aminododecanoic Acid)JurkatHuman T-cell LeukemiaData not specified

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are vital for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, research has focused on how modifications to the purine core and the amino acid moiety affect biological efficacy.

Modifications to the purine ring system have a significant impact on the antimycobacterial and cytotoxic activities of these compounds.

Substitution at C2: The introduction of an amino group at the C2 position of the purine ring has been shown to produce some of the most active antimycobacterial compounds, such as N-(2-Aminopurin-6-yl)-glycyl-(S)-glutamic acid. nih.gov This suggests that the C2 position is a critical point for enhancing target interaction. nih.gov

Substitution at N9: The N9 position of the purine is tolerant to substitutions. The introduction of a 2-hydroxyethoxymethyl group at N9 did not result in a loss of cytotoxic activity, indicating that this position can be modified, potentially to improve pharmacokinetic properties like solubility, without compromising efficacy. nih.gov

Imidazole (B134444) Ring Modification: Altering the core heterocyclic system by replacing the imidazole portion of the purine with a pyrrole ring (creating a 7-deazapurine analog) was found to decrease antimycobacterial activity. nih.gov This highlights the importance of the specific electronic and structural features of the purine core for biological function.

The amino acid component linked to the purine core is a key determinant of biological activity. nih.gov

Amino Acid Identity: In studies of dipeptide conjugates with antimycobacterial properties, the glycine moiety was found to be crucial for high activity. Replacing the glycine fragment with other α-amino acids, such as (S)-alanine, (S)-phenylalanine, or (S)-valine, resulted in a marked decrease in inhibitory activity against M. tuberculosis. nih.gov

Stereochemistry: The stereochemistry of the amino acid is a critical factor in the biological activity of chiral molecules. mdpi.comlibretexts.org In the synthesis of N-(purin-6-yl)dipeptides, it was observed that coupling N-(purin-6-yl)-(S)-amino acids with another amino acid ester could lead to racemization at the α-carbon of the purinyl amino acid. nih.gov Interestingly, for one N-(purin-6-yl)alanyl dipeptide, the isolated (S,S)-diastereomer showed the same antimycobacterial potency (MIC of 3.1 μg/mL) as a 6:4 mixture of the (S,S)- and (R,S)-diastereomers. nih.gov This suggests that either the stereocenter is not critical for the activity of this specific derivative, or that one enantiomer is so potent that its activity dominates in the mixture. The configuration of the starting N-(purin-6-yl)-α-amino acid did not affect the final diastereomeric ratio, implying the reaction proceeds through a common, chirally labile intermediate. nih.gov

Table 2: SAR Summary for N-(Purin-6-yl)amino Acid Derivatives
Modification SiteSubstitution/ChangeEffect on Biological ActivityReference
Purine C2Addition of -NH₂ groupIncreased antimycobacterial activity nih.govnih.gov
Purine N9Addition of 2-hydroxyethoxymethyl groupMaintained cytotoxic activity nih.gov
Purine CoreReplacement of imidazole with pyrrole (7-deazapurine)Decreased antimycobacterial activity nih.gov
Amino Acid MoietyReplacement of glycine with alanine (B10760859), phenylalanine, or valineDecreased antimycobacterial activity nih.gov
Amino Acid StereocenterMixture of diastereomers vs. pure (S,S)Similar antimycobacterial activity observed nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is crucial for understanding the structural basis of a compound's biological activity and for screening virtual libraries of compounds against a specific target.

While specific, detailed docking studies for [methyl(7H-purin-6-yl)amino]acetic acid are not extensively published, computational analyses of purine (B94841) analogues suggest several potential protein targets. The biological activity of purine derivatives is often attributed to their ability to mimic endogenous purines, such as adenine (B156593) and guanine, allowing them to interact with a wide range of biological targets.

Potential targets for purine derivatives like this compound include:

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are significant targets in cancer therapy. The purine scaffold is a common feature in many CDK inhibitors.

Adenosine (B11128) Receptors: These G-protein coupled receptors are involved in numerous physiological processes, and purine-like compounds can act as agonists or antagonists.

Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase: This enzyme is involved in mRNA modification, and its inhibition can disrupt viral or cellular processes.

Docking studies with related purine-based inhibitors against targets like the Bcr-Abl kinase domain help elucidate key binding interactions. nih.gov These studies typically show that the purine core forms essential hydrogen bonds with backbone atoms in the hinge region of the kinase active site, while substituted moieties explore adjacent hydrophobic pockets to enhance potency and selectivity. nih.govnih.gov The docking process generates a score, such as a MolDock Score, which estimates the binding affinity; a lower score generally indicates a more favorable binding interaction. mjpms.in

Table 1: Example of Docking Interaction Data for a Purine Analogue (Note: This is a representative table based on typical docking study outputs for purine analogues, as specific data for this compound is not available.)

Target ProteinLigand (Analogue)Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
c-Src Tyrosine KinasePurine Analogue-8.5Met341, Thr338Hydrogen Bond
Adenosine A3 ReceptorPurine Analogue-9.2Asn250, His272Hydrogen Bond, π-π Stacking
Bcr-Abl KinasePurine Analogue 7c-7.9Met318, Glu286Hydrogen Bond

Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Changes

Molecular Dynamics (MD) simulations provide insights into the dynamic nature of ligand-receptor interactions over time. While docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose, the conformational changes induced in the protein upon ligand binding, and the role of solvent molecules. nih.gov

Furthermore, MD simulations can elucidate changes in the hydrogen bond network between the ligand and the protein, providing a more accurate picture of the binding affinity and the structural rearrangements that accommodate the ligand. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of unsynthesized compounds.

Several QSAR studies have been conducted on purine derivatives to guide the design of new therapeutic agents. researchgate.netresearchgate.net These studies have revealed which physicochemical properties are most influential for a given biological activity.

Key findings from QSAR studies on purine analogues include:

Anticancer Activity: For 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have shown that steric properties are more critical than electronic properties for cytotoxicity. nih.gov The models indicated that bulky substituents at the C2 position of the purine ring are unfavorable, whereas an arylpiperazinyl group at the C6 position enhances activity. nih.gov

c-Src Tyrosine Kinase Inhibition: A QSAR model developed for purine analogues targeting c-Src kinase identified the importance of descriptors like the E-state index for methyl groups (SsCH3E-index), Hydrogen-Donor Count, and the absence of hydroxyl groups (negative correlation with SsOHcount) for inhibitory activity. researchgate.net

Adenosine Receptor Binding: In a study on 1,2,4-triazolo[5,1-i]purine derivatives as adenosine A3 receptor agonists, QSAR models with high statistical significance (r² > 0.9) were developed using topological and quantum chemical descriptors. ijprajournal.com

These models provide a predictive framework to prioritize the synthesis of novel analogues of this compound with potentially enhanced activity.

Prediction of Molecular Descriptors Relevant to Biological Research (e.g., Lipinski's Rule of Five compliance)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to QSAR and are widely used to predict a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). One of the most well-known guidelines for predicting oral bioavailability is Lipinski's Rule of Five.

Lipinski's Rule of Five states that an orally active drug is more likely to be membrane-permeable if it satisfies the following criteria:

Molecular Weight (MW) ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The properties for this compound are calculated and presented below.

Table 2: Lipinski's Rule of Five Analysis for this compound

PropertyValueRuleCompliance
Molecular FormulaC₈H₉N₅O₂--
Molecular Weight207.19 g/mol scbt.com≤ 500Yes
XlogP (predicted)0.2 uni.lu≤ 5Yes
Hydrogen Bond Donors2 (from purine NH and carboxylic acid OH)≤ 5Yes
Hydrogen Bond Acceptors5 (from purine nitrogens and carboxyl oxygens)≤ 10Yes
Violations 0 ≤ 1 Yes

Based on this analysis, this compound shows zero violations of Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as a potential orally bioavailable drug.

Electronic Structure Calculations (e.g., DFT) for Reactivity and Spectroscopic Properties

Electronic structure calculations, particularly Density Functional Theory (DFT), are used to investigate the fundamental properties of molecules, such as their geometry, electronic distribution, and reactivity. DFT can accurately predict molecular orbital energies, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For purine and pyrimidine (B1678525) bases, DFT calculations have been used to:

Calculate Core-Electron Binding Energies: These calculations help to understand the chemical environment of each atom within the molecule. ubc.ca

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can predict electronic absorption and magnetic circular dichroism spectra, which helps in the interpretation of experimental data and understanding electronic transitions (e.g., n→π* and π→π*). researchgate.net

Determine Reactivity: The HOMO and LUMO energies are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be correlated with chemical stability; a larger gap implies higher stability. These calculations can guide the design of derivatives with desired electronic properties for enhanced binding or reactivity. nih.gov

Optimize Molecular Geometry: DFT is used to find the lowest energy conformation of a molecule and to optimize the geometry of ligand-receptor complexes, such as base triplets in DNA, providing detailed structural insights. nih.govrsc.org

In Silico Screening and Design of Novel this compound Analogues

In silico screening and rational drug design are powerful strategies for discovering novel, more effective analogues of a lead compound. By combining techniques like molecular docking, QSAR, and pharmacophore modeling, researchers can design and evaluate new molecules virtually before committing to chemical synthesis.

The design of novel analogues based on the purine scaffold is an active area of research. researchgate.net Strategies often involve:

Structure-Based Design: Using the crystal structure of a target protein, new analogues can be designed to form additional favorable interactions or to better fit the binding pocket. For example, studies on Hsp90 inhibitors involved replacing a moiety on the purine core with various five- and six-membered rings to probe a hydrophobic pocket and improve binding. nih.gov

SAR and QSAR-Guided Modification: Based on established structure-activity relationships, modifications can be proposed. For this compound, this could involve altering the substituents at the N7 or N9 positions of the purine ring or modifying the acetic acid side chain to explore interactions with different regions of a target's active site. nih.gov

Fragment-Based Growth: Small chemical fragments can be computationally "grown" or linked together within the active site to create novel molecules with high predicted affinity.

These approaches have successfully led to the identification of potent purine-based inhibitors for targets such as Bcr-Abl kinase and purine nucleoside phosphorylase. nih.govacs.orgacs.org The same principles can be applied to design and screen novel analogues of this compound for various therapeutic targets.

Research Applications and Future Directions

[methyl(7H-purin-6-yl)amino]acetic Acid as a Research Building Block in Organic Synthesis

The chemical architecture of this compound makes it a versatile building block for organic chemists. The molecule possesses several reactive sites—the carboxylic acid group, the secondary amine, and the purine (B94841) ring itself—that can be targeted for modification to create a diverse library of new compounds.

In synthetic strategies, the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups. For instance, it can be coupled with other amino acids or peptides to create more complex conjugates, a method explored in the synthesis of N-(purin-6-yl)dipeptides. researchgate.net Similarly, it can be reacted with alcohols or amines to generate a variety of ester or amide derivatives. The synthesis of related N-(purin-6-yl)amino carboxylic acid derivatives often involves the nucleophilic substitution of a halogen, typically chlorine, on the purine ring with an amino acid. researchgate.netnih.gov This highlights the fundamental reactivity of the purine core.

The purine ring system, particularly the nitrogen atoms, can also be a site for alkylation or other modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). nih.gov The general approach for creating similar purine-amino acid conjugates often involves reacting a 6-chloropurine (B14466) derivative with the desired amino acid under basic conditions. nih.gov This established methodology underscores how this compound can serve as a readily available starting material for further synthetic elaboration.

Table 1: Potential Synthetic Transformations for this compound

Reactive SiteReaction TypePotential Products
Carboxylic AcidEsterificationMethyl, ethyl, or other alkyl esters
Carboxylic AcidAmide CouplingAmides, peptide conjugates
Secondary AmineAcylationN-acyl derivatives
Purine Ring (N9)Alkylation/AcylationN9-substituted derivatives
Purine Ring (C2, C8)Halogenation/SubstitutionFunctionalized purine core

Development of this compound Derivatives as Investigative Tools

Derivatives of this compound hold promise as specialized tools for biochemical and cellular research. By strategically modifying its structure, scientists can create molecules designed to probe biological processes, identify protein targets, or visualize cellular components. For example, purine-scaffold inhibitors have been utilized as chemical tools to dissect the roles of specific proteins, such as Hsp90, in pathogenic systems. nih.gov

The development of such tools could involve several strategies:

Affinity Probes: By attaching a reactive group (e.g., an electrophile) to the scaffold, derivatives can be designed to covalently bind to their target protein, enabling researchers to isolate and identify the protein.

Fluorescent Labeling: Incorporating a fluorophore into the structure would allow for the visualization of the molecule's distribution within cells or tissues, providing insights into its uptake and localization.

Photoaffinity Labels: Introducing a photoreactive group would enable researchers to trigger covalent bond formation with a target protein upon exposure to UV light. This technique is invaluable for mapping binding sites and identifying protein-ligand interactions in a controlled manner.

The synthesis of such investigative tools would leverage the same reactive handles used in general organic synthesis, such as coupling reporter groups to the carboxylic acid or modifying the purine ring. These custom-designed molecules are essential for advancing our understanding of the complex biological pathways in which purine analogs may act. nih.gov

Future Prospects for Novel Drug Lead Discovery from Purine-Amino Acid Scaffolds

The purine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous essential biomolecules and approved drugs. nih.gov The combination of a purine ring with an amino acid creates a hybrid scaffold that offers exciting prospects for discovering new drug leads. researchgate.neteurekaselect.com This framework allows for the exploration of a vast chemical space by varying both the purine substitution and the amino acid component.

Research into purine derivatives has identified their potential across a wide spectrum of diseases:

Anticancer Agents: Purine analogs are a cornerstone of cancer chemotherapy. acs.org Novel purine-amino acid conjugates could be designed to target specific enzymes involved in cancer cell proliferation, such as kinases or heat-shock proteins like Hsp90. nih.govacs.org Structure-activity relationship studies have shown that modifications to the purine core and linker length are crucial for cytotoxic activity. nih.gov

Antiviral Compounds: Acyclic purine analogs like acyclovir (B1169) and ganciclovir (B1264) are successful antiviral drugs. nih.gov The purine-amino acid scaffold could lead to new agents that inhibit viral replication by targeting viral enzymes. researchgate.neteurekaselect.com

Antimicrobial and Antiparasitic Agents: Purine-based compounds have shown activity against bacteria, fungi, and parasites like Leishmania. researchgate.neteurekaselect.comresearchgate.net The purine-amino acid structure could be optimized to exploit unique metabolic pathways in these pathogens.

Anti-inflammatory and Autoimmune Diseases: Purines play a role in immune signaling, and their derivatives are being investigated as anti-inflammatory agents. researchgate.neteurekaselect.com

The future of drug discovery in this area relies on systematic SAR studies, molecular modeling to understand binding interactions, and the synthesis of diverse chemical libraries. researchgate.neteurekaselect.com The ability to attach chiral amino acids offers a route to enantiomerically pure compounds, which can be critical for achieving target specificity and improving therapeutic outcomes. researchgate.netresearchgate.net

Table 2: Potential Therapeutic Targets for Purine-Amino Acid Derivatives

Therapeutic AreaPotential Protein/Pathway TargetReference
OncologyProtein Kinases (e.g., CDKs), Hsp90, DNA Biosynthesis nih.govnih.govnih.gov
VirologyViral Polymerases, Proteases, Kinases researchgate.neteurekaselect.comnih.gov
Infectious DiseasesRiboswitches, Parasitic Enzymes, Topoisomerases researchgate.netresearchgate.net
InflammationAdenosine (B11128) Receptors, Immune Signaling Proteins researchgate.neteurekaselect.com
Neurodegenerative DiseasesHsp90 nih.gov

Interdisciplinary Research Opportunities Involving this compound

The study of this compound and its derivatives is inherently interdisciplinary, requiring collaboration across multiple scientific fields. acs.org

Medicinal and Synthetic Chemistry: Organic chemists are needed to design and synthesize novel derivatives and libraries of compounds based on the purine-amino acid scaffold. nih.govnih.gov

Pharmacology and Cell Biology: Pharmacologists and cell biologists are essential for evaluating the biological activity of these new compounds in cellular and animal models, elucidating their mechanisms of action, and identifying their molecular targets. nih.govnih.gov

Structural Biology: X-ray crystallography and NMR spectroscopy can provide atomic-level insights into how these molecules bind to their protein targets, guiding the rational design of more potent and selective compounds.

Computational Chemistry: Molecular modeling and computational screening can predict the binding affinity of virtual compounds, helping to prioritize synthetic efforts and explain observed SAR. researchgate.net

Metabolomics: Research connecting purine metabolism (which produces uric acid) and amino acid homeostasis in the context of diseases like chronic kidney disease highlights another interdisciplinary avenue. nih.gov Studying how compounds like this compound influence these metabolic networks could uncover new therapeutic strategies.

Such collaborative efforts are crucial for translating a promising chemical scaffold into a validated research tool or a potential clinical candidate. The rich chemistry and diverse biological potential of the purine-amino acid framework ensure that it will remain a fertile ground for interdisciplinary scientific investigation for the foreseeable future. acs.org

Q & A

Q. What are the established methods for synthesizing [methyl(7H-purin-6-yl)amino]acetic acid?

The compound is synthesized via alkylation of adenine derivatives. A common approach involves reacting 7H-purin-6-amine with methyl iodide or other methylating agents under controlled alkaline conditions (e.g., using cesium carbonate as a base). The acetic acid moiety is introduced through nucleophilic substitution or coupling reactions, followed by purification via recrystallization or column chromatography to achieve >90% purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methyl and acetic acid group positions.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm) to assess purity. Reference databases like NIST Chemistry WebBook provide standardized spectral data for validation .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Dispose of waste via certified chemical disposal services, as improper handling may pose environmental hazards .

Q. How does the compound interact with biological systems in preliminary assays?

As a purine derivative, it may inhibit enzymes like adenosine deaminase or bind to nucleotide receptors. In vitro assays (e.g., enzyme inhibition kinetics or cell viability tests) are recommended, using concentrations ranging from 1–100 µM. Dose-response curves and IC₅₀ calculations are essential for initial activity profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalyst Screening : Phase-transfer catalysts like tetrabutylammonium bromide may accelerate alkylation.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Industrial-scale protocols suggest iterative optimization using design-of-experiments (DoE) methodologies .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Method Validation : Replicate experiments using identical cell lines, assay buffers, and controls.
  • Data Normalization : Use internal standards (e.g., ATP levels for viability assays) to reduce variability.
  • Meta-Analysis : Compare raw datasets from conflicting studies to identify outliers or methodological differences .

Q. What strategies ensure reproducibility in analytical method development?

  • Column Calibration : Use certified reference materials (CRMs) for HPLC/UPLC systems.
  • Interlaboratory Validation : Collaborate with independent labs to cross-verify results.
  • Documentation : Adhere to ICH Q2(R1) guidelines for parameters like LOD, LOQ, and linearity ranges .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Functional Group Modifications : Replace the methyl group with ethyl or benzyl groups to assess steric effects.
  • Acetic Acid Substitution : Test analogs with propionic or benzoic acid moieties for enhanced receptor binding.
  • Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities before synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.